1,2-Dilinoleoyl-sn-glycerol is a diacylglycerol (DAG) with linoleic acid (18:2) side chains attached at both the sn-1 and sn-2 positions. It has been found as a component of phosphatidic acid in rat liver mitochondria and in spinach chloroplast membranes. 1,2-Dilinoleoyl-sn-glycerol is upregulated in some pregnant women and has been used as a biomarker to predict later preeclampsia in early pregnancy.
1,2-dilinoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as linoleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a dilinoleoylglycerol. It derives from a linoleic acid. It is an enantiomer of a 2,3-dilinoleoyl-sn-glycerol.
DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0), also known as DAG(18:2/18:2) or DAG(18:2OMEGA6/18:2OMEGA6), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:2(9Z, 12Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) and linoleoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:2(9Z, 12Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z))[iso3]; which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:2(9Z, 12Z)); which is mediated by the enzyme phosphatidate phosphatase. Finally, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:3(9Z, 12Z, 15Z))[iso3] through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway. DG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.